molecular formula C41H74O5 B1241132 [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

Cat. No.: B1241132
M. Wt: 647 g/mol
InChI Key: ADXAWIIUCSQOAS-SMJOZILHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a diacylglycerol, a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound specifically consists of one chain of oleic acid at the C-1 position and one chain of eicosadienoic acid at the C-2 position . The oleic acid moiety is derived from vegetable oils, especially olive and canola oil, while the eicosadienoic acid moiety is derived from fish oils and liver .

Scientific Research Applications

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves the esterification of glycerol with oleic acid and eicosadienoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of diacylglycerols, including this compound, often involves the enzymatic transesterification of triglycerides using lipases. This method is preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the fatty acids .

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate exerts its effects primarily through the activation of protein kinase C (PKC). The diacylglycerol moiety binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of oleic acid and eicosadienoic acid, which imparts distinct physicochemical properties and biological activities. The presence of eicosadienoic acid, in particular, contributes to its anti-inflammatory and cardioprotective effects .

Properties

Molecular Formula

C41H74O5

Molecular Weight

647 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21,39,42H,3-10,12,14-16,20,22-38H2,1-2H3/b13-11-,19-17-,21-18-/t39-/m0/s1

InChI Key

ADXAWIIUCSQOAS-SMJOZILHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

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